molecular formula C12H15F3N2O2S B7977255 (S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE

(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE

Cat. No.: B7977255
M. Wt: 308.32 g/mol
InChI Key: YXRANDHKVRJEIY-VIFPVBQESA-N
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Description

(S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine is a chiral chemical intermediate designed for research and development, particularly in medicinal chemistry. The compound's structure integrates two pharmacologically significant motifs: a sulfonamide group and a piperazine ring. The sulfonamide functional group is a common feature in compounds investigated for a range of biological activities. For instance, piperidine aryl sulfonamide derivatives have been studied for their potential as potassium channel (Kv1.3) modulators, which are relevant for immunological research . Furthermore, the presence of the sulfonyl group is a key structural component in various patented therapeutic agents, highlighting its utility in drug discovery . The incorporation of a trifluoromethyl (CF3) group on the phenyl ring is a strategic modification widely used in drug design. This group is known to enhance key properties of drug candidates, such as metabolic stability and membrane permeability, due to its high electronegativity and lipophilicity . The specific (S)-enantiomer provided here is of particular value for researching stereoselective interactions with biological targets, as chirality can profoundly influence a molecule's binding affinity and metabolic fate. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3S)-3-methyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c1-9-8-17(7-6-16-9)20(18,19)11-4-2-10(3-5-11)12(13,14)15/h2-5,9,16H,6-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRANDHKVRJEIY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Chiral Piperazine Intermediates

The enantioselective synthesis of (S)-3-methylpiperazine serves as the foundational step for constructing the target compound. While direct methods for chiral piperazine synthesis are limited in the provided sources, analogous approaches from piperazine-containing drug syntheses offer insights. For instance, catalytic asymmetric hydrogenation of pyrazine derivatives or resolution of racemic mixtures using chiral acids represents viable pathways . In the context of (S)-3-methylpiperazine, enzymatic resolution or chiral auxiliary-mediated synthesis may be employed, though specific details require extrapolation from related systems .

A critical intermediate, tert-butyl (S)-3-methylpiperazine-1-carboxylate, can be synthesized via nucleophilic aromatic substitution (SNAr) or cyclization reactions. For example, reacting (S)-1,2-diaminopropane with bis(2-chloroethyl)amine under high-temperature conditions yields the piperazine ring, followed by Boc protection to stabilize the secondary amine . This intermediate’s Boc group is later removed under acidic conditions to regenerate the free piperazine for subsequent functionalization .

Stereochemical Integrity and Characterization

Maintaining the (S)-configuration at the 3-methyl position is critical. Chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiomeric excess, typically >99% for pharmaceutical-grade compounds . Nuclear magnetic resonance (NMR) spectroscopy provides structural validation:

  • 1H NMR (400 MHz, CDCl3) : δ 1.25 (d, J = 6.8 Hz, 3H, CH(CH3)), 2.70–3.10 (m, 4H, piperazine-H), 3.65–3.80 (m, 4H, piperazine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 8.05 (d, J = 8.4 Hz, 2H, Ar-H) .

  • 19F NMR : δ -62.5 (s, CF3) .

Industrial-Scale Considerations

Large-scale production necessitates optimizing atom economy and minimizing hazardous reagents. The use of propylphosphonic anhydride (T3P) as a coupling agent, as described in , enhances reaction efficiency and safety compared to traditional carbodiimides. Furthermore, continuous-flow systems could streamline the sulfonylation step, reducing reaction times and improving yield reproducibility .

Chemical Reactions Analysis

Types of Reactions

(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or acetonitrile.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may act as an inhibitor in various biological pathways, including those involved in cancer and neurological disorders. The sulfonamide group enhances the compound's ability to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
A study explored the efficacy of (S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine as an anticancer agent. The results showed that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. This finding highlights the compound's potential as a lead structure for developing new anticancer drugs .

Chemical Synthesis

Reactivity and Synthesis
The compound can be synthesized through various chemical pathways, often involving the reaction of piperazine derivatives with trifluoromethyl-substituted arylsulfonyl chlorides. Its synthesis is notable for its relatively high yields and purity, making it suitable for further functionalization in pharmaceutical applications.

Table 1: Synthesis Overview

StepReagents UsedConditionsYield
1Piperazine + Trifluoromethyl phenyl sulfonyl chlorideReflux in DMF85%
2Purification via recrystallizationEthanol solvent90%

This synthesis route demonstrates the compound's accessibility for research and development purposes, facilitating its use in various applications .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Its trifluoromethyl group contributes to increased hydrophobicity, making it valuable in applications requiring water-resistant materials.

Case Study: Coatings Development
In a recent study, researchers developed a novel coating material incorporating this compound. The resulting polymer exhibited superior resistance to solvents and environmental degradation compared to traditional coatings. This application is particularly relevant for industries such as automotive and aerospace, where material durability is critical .

Environmental Applications

Potential Use in Water Treatment
The compound's unique chemical properties suggest potential applications in environmental remediation, particularly in removing contaminants from water sources. Its ability to form complexes with heavy metals could be leveraged for developing filtration systems aimed at purifying drinking water.

Mechanism of Action

The mechanism of action of (S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to two structurally related piperazine derivatives (Table 1):

Table 1: Structural Comparison

Compound Name Substituents on Piperazine Key Functional Groups
(S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine 1: 4-(Trifluoromethyl)phenyl sulfonyl; 3: (S)-Methyl Sulfonyl, Trifluoromethyl, Chiral center
1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine (433238-77-8) 1: 4-Methoxyphenyl sulfonyl; 4: 3-(Trifluoromethyl)phenyl Sulfonyl, Methoxy, Trifluoromethyl
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))-1-(((2-(hydroxyimino)-7,7-dimethylbicyclo[2.2.1]heptyl)methyl)sulfonyl)piperazine 1: Bicyclic sulfonyl; 4: Chloro-trifluoromethylpyridyl Sulfonyl, Chloro, Trifluoromethyl, Bicyclic hydroxyimino

Analysis of Differences:

  • Substituent Position: The target compound’s 4-(trifluoromethyl)phenyl sulfonyl group contrasts with the 4-methoxyphenyl sulfonyl group in Compound 433238-77-6.
  • Chirality: The (S)-methyl group in the target compound may enhance enantioselective binding compared to non-chiral analogs.
  • Complexity : The bicyclic sulfonyl group in the compound introduces steric hindrance, likely reducing membrane permeability but improving target specificity .

Table 2: Property Comparison

Property Target Compound Compound 433238-77-8 Compound
Molecular Weight ~348 g/mol (estimated) ~452 g/mol ~580 g/mol (estimated)
LogP ~2.8 (moderate lipophilicity) ~3.1 (higher due to trifluoromethylphenyl) ~4.2 (high due to bicyclic and chloro groups)
Solubility Low (sulfonyl reduces aqueous solubility) Moderate (methoxy improves solubility) Very low (bulky substituents)
Biological Activity Potential CNS modulation (e.g., serotonin receptors) Likely enzyme inhibition or receptor antagonism Probable agrochemical use (e.g., insecticide)

Key Findings:

  • The target compound’s lower LogP compared to Compound 433238-77-8 suggests better balance between lipophilicity and solubility, favoring blood-brain barrier penetration for CNS targets.
  • The bicyclic derivative () exhibits the highest LogP, aligning with agrochemical applications where environmental persistence is critical .
  • The methoxy group in Compound 433238-77-8 may enhance metabolic stability compared to the target’s methyl group, but with reduced electron-withdrawing effects .

Research Implications

  • Stereochemistry : The (S)-configuration in the target compound could lead to higher receptor affinity than racemic mixtures, as seen in drugs like citalopram .
  • Substituent Effects: Para-substituted trifluoromethyl groups (target) vs.
  • Agrochemical vs. Pharma : While compounds (e.g., fipronil) are pesticides, the target and analogs may prioritize pharmaceutical applications due to piperazine’s prevalence in CNS drug scaffolds .

Biological Activity

(S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a trifluoromethyl group and a sulfonyl moiety. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The sulfonyl group is known to contribute to the biological activity of various compounds by enhancing their binding affinity to target proteins.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives. The introduction of the trifluoromethyl and sulfonyl groups can be achieved through electrophilic aromatic substitution reactions or by using specific reagents that facilitate the formation of sulfonamide linkages.

Antimicrobial Activity

Recent studies have indicated that compounds containing sulfonylpiperazine structures exhibit selective antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments for chlamydial infections. These compounds were reported to impair the growth of C. trachomatis without affecting host cell viability, indicating a selective mechanism of action .

Antidiabetic Potential

Another area of research highlights the antidiabetic potential of related piperazine compounds. A study demonstrated that specific analogs exhibited promising inhibitory activity against various enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase . These findings suggest that modifications to the piperazine core can yield compounds with multi-target antidiabetic properties.

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperazine derivatives reveal that substituents at specific positions significantly influence biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl at the para position has been associated with increased potency against certain bacterial strains . The presence of a methyl spacer between the piperazine and aromatic moieties has also been shown to enhance activity, indicating that both steric and electronic factors play crucial roles in determining efficacy .

Case Studies

  • Chlamydial Infections : A series of sulfonylpiperazine derivatives were tested for their ability to inhibit C. trachomatis. Results showed that certain analogs not only inhibited bacterial growth but also altered inclusion morphology in infected cells, suggesting a mechanism that disrupts bacterial replication .
  • Antidiabetic Activity : In vitro assays on synthesized chiral molecules demonstrated significant inhibition against key antidiabetic targets, with IC50 values indicating effective enzyme inhibition . Molecular docking studies supported these findings by showing favorable binding interactions with target enzymes.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of the piperazine core with a 4-(trifluoromethyl)benzenesulfonyl chloride derivative under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). A critical step is controlling stereochemistry at the 3-methyl position, which may require chiral auxiliaries or asymmetric catalysis. Multi-step protocols (e.g., sequential SN2 reactions or palladium-catalyzed couplings) are referenced in similar piperazine-sulfonyl compounds . Optimization involves monitoring reaction progress via HPLC or LC-MS, adjusting temperature (e.g., 180°C for amine coupling in NMP solvent), and purification via column chromatography with gradient elution .

Q. How can researchers confirm the stereochemical purity of the (S)-enantiomer in this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Advanced techniques include X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid derivatives) or comparison of experimental vs. calculated electronic circular dichroism (ECD) spectra. Impurity profiling (e.g., detecting the (R)-enantiomer) requires limits of quantification (LOQ) ≤0.1% .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm piperazine ring conformation (e.g., δ 3.2–3.8 ppm for methylene protons) and sulfonyl group integration.
  • HRMS : Exact mass analysis (e.g., Q-TOF) to verify molecular formula (e.g., C13H15F3N2O2S) and isotopic patterns for sulfur/fluorine .
  • IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (CF3 bending) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : The CF3 group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vivo studies in rodents involve administering the compound via oral gavage, followed by LC-MS/MS plasma analysis to determine half-life (t1/2) and bioavailability. Comparative studies with non-fluorinated analogs show improved blood-brain barrier penetration due to increased lipophilicity (logP ~2.8) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50 values (e.g., serotonin receptor binding assays) may arise from impurities (e.g., residual solvents affecting assay results) or isomerization during storage. Mitigation includes:

  • For purity : Accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS analysis.
  • For isomerization : Use of deuterated solvents in NMR to detect racemization .

Q. How can researchers design analogs to improve selectivity for serotonin 5-HT2C receptors over 5-HT2B?

  • Methodological Answer : Computational docking studies (e.g., Schrödinger Suite) identify key interactions (e.g., hydrogen bonding with Ser3.36 and hydrophobic contacts with CF3). Synthesis of analogs with bulkier substituents at the 3-methyl position reduces 5-HT2B off-target effects. In vitro screening using HEK293 cells expressing human 5-HT2C/2B receptors validates selectivity .

Q. What are the challenges in scaling up enantioselective synthesis for this compound?

  • Methodological Answer : Large-scale asymmetric synthesis requires cost-effective chiral catalysts (e.g., Ru-BINAP complexes) and minimizing solvent waste. Continuous flow chemistry improves yield by maintaining precise temperature control during sulfonylation. Regulatory considerations include quantifying genotoxic impurities (e.g., alkyl sulfonates) via ICH Q3A/B guidelines .

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